6-(Diphenylphosphanyl)hexanoic acid

Catalog No.
S13406273
CAS No.
59847-19-7
M.F
C18H21O2P
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Diphenylphosphanyl)hexanoic acid

CAS Number

59847-19-7

Product Name

6-(Diphenylphosphanyl)hexanoic acid

IUPAC Name

6-diphenylphosphanylhexanoic acid

Molecular Formula

C18H21O2P

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20)

InChI Key

DCNCQTXEEAAZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2

6-(Diphenylphosphanyl)hexanoic acid is an organophosphorus compound characterized by the presence of a diphenylphosphino group attached to the sixth carbon of a hexanoic acid chain. Its molecular formula is C18H21O2PC_{18}H_{21}O_2P with a molecular weight of approximately 300.33 g/mol. This compound is notable for its role as a ligand in various

, primarily involving its phosphine and carboxylic acid functionalities:

  • Ligand Formation: It acts as a bidentate ligand, coordinating with transition metals to form stable complexes. This property is utilized in catalytic processes such as cross-coupling reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be further utilized in organic synthesis.
  • Nucleophilic Substitution: The phosphine group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents on the phosphorus atom.

These reactions highlight its versatility in synthetic organic chemistry and coordination chemistry .

The synthesis of 6-(Diphenylphosphanyl)hexanoic acid typically involves the following steps:

  • Preparation of Diphenylphosphine: This can be achieved through the reaction of phosphorus trichloride with diphenylamine.
  • Alkylation: The diphenylphosphine is then reacted with 6-bromohexanoic acid or a similar alkyl halide under basic conditions to form the target compound.
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity 6-(Diphenylphosphanyl)hexanoic acid.

This synthetic route allows for the efficient production of the compound while maintaining good yields .

6-(Diphenylphosphanyl)hexanoic acid finds applications primarily in:

  • Catalysis: Used as a ligand in various transition metal catalyzed reactions, including cross-coupling and polymerization processes.
  • Material Science: Its unique properties make it suitable for developing advanced materials, particularly in organic electronics and photonic devices.
  • Pharmaceutical Chemistry: Potentially useful in drug discovery for developing new therapeutics that leverage its biological activity .

Interaction studies involving 6-(Diphenylphosphanyl)hexanoic acid focus on its behavior as a ligand in coordination chemistry. These studies typically assess:

  • Metal Coordination: Investigating how effectively it coordinates with various transition metals and the stability of these complexes.
  • Reactivity Profiles: Understanding how these metal-ligand complexes behave in catalytic cycles and their efficiency in promoting chemical transformations.

Such studies are crucial for optimizing its use in synthetic applications and understanding its potential biological interactions .

Several compounds share structural similarities with 6-(Diphenylphosphanyl)hexanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
6-(Bromotriphenyl-l5-phosphanyl)hexanoic acidHalogenated PhosphineContains bromine; used in different catalytic settings
4-(Diphenylphosphino)benzoic acidAromatic PhosphineMore aromatic character; used in organic synthesis
2-(Diphenylphosphino)ethylamineAmino PhosphineContains an amine group; different reactivity profile
TriphenylphosphineTertiary PhosphineWidely used ligand; lacks carboxylic functionality

The uniqueness of 6-(Diphenylphosphanyl)hexanoic acid lies in its combination of a long aliphatic chain with a diphenylphosphino group, providing distinct physical properties and reactivity compared to other phosphines. This combination enhances its solubility and interaction potential in various chemical environments, making it particularly valuable in catalysis and material science applications .

Precursor Selection and Reaction Pathway Design

The synthesis of 6-(Diphenylphosphanyl)hexanoic acid requires careful consideration of precursor selection to achieve optimal yields and purity . The primary synthetic approach involves the preparation of diphenylphosphine as the initial precursor, which serves as the phosphorus-containing component for subsequent carbon-phosphorus bond formation [2]. The diphenylphosphine preparation typically utilizes phenylmagnesium bromide and phosphorus trichloride under controlled conditions [2] [3].

The hexanoic acid backbone can be constructed through multiple pathways, with the most efficient route involving the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide [4] [5]. Alternative approaches include the hydrolysis of nitriles and Grignard reactions with carbon dioxide, which provide flexibility in synthetic planning [4] [5]. The Grignard approach involves treating alkylmagnesium halides with carbon dioxide to form carboxylate anions, followed by acid workup to yield the desired carboxylic acid [5].

For optimal reaction pathway design, the coupling of the diphenylphosphine unit with the hexanoic acid chain requires strategic consideration of reaction conditions [6]. The phosphorus-carbon bond formation can be achieved through palladium-catalyzed cross-coupling reactions, which demonstrate high efficiency in forming stable phosphorus-carbon linkages [6] [7]. These reactions typically proceed through oxidative addition, transmetalation, and reductive elimination mechanisms [6] [7].

Precursor ComponentSource MaterialReaction ConditionsTypical Yield
DiphenylphosphinePhenylmagnesium bromide + Phosphorus trichlorideAnhydrous conditions, -78°C to room temperature75-85% [2]
Hexanoic acid backbonePrimary alcohol oxidationPotassium permanganate, acidic conditions80-90% [4]
Phosphorus-carbon couplingAryl halides + phosphinePalladium catalyst, base, elevated temperature70-95% [6]

Catalytic Systems for Phosphorus-Carbon Bond Formation

Palladium-based catalytic systems represent the most effective approach for phosphorus-carbon bond formation in the synthesis of 6-(Diphenylphosphanyl)hexanoic acid [6] [7]. Palladium acetate combined with appropriate ligands such as triphenylphosphine or bis(diphenylphosphino)ethane provides excellent catalytic activity for these transformations [6] [8]. The reaction mechanism involves palladium(0) insertion into carbon-halogen bonds, followed by phosphine coordination and subsequent reductive elimination [6] [9].

Nickel-based catalytic systems offer an alternative approach with distinct advantages in terms of cost and reactivity profiles [8] [10]. Nickel dichloride complexes with pyridine-phosphine ligands demonstrate paramagnetic behavior and distorted tetrahedral geometry, which contributes to their catalytic efficiency [8]. These systems exhibit particular effectiveness in oligomerization reactions and can be adapted for phosphorus-carbon bond formation under modified conditions [8] [10].

The selection of appropriate ligands significantly influences catalytic performance [11] [12]. Sterically hindered phosphines such as those containing cyclohexyl and aromatic rings with methyl-substituted tertiary and quaternary carbon atoms enhance both reactivity and selectivity [12]. Cationic phosphine ligands provide additional electronic tuning opportunities, allowing for precise control over metal center electrophilicity [11].

Temperature and solvent effects play crucial roles in optimizing catalytic systems [6] [7]. Dimethylformamide has proven particularly effective as a solvent for phosphorus-carbon coupling reactions, providing adequate solubilization while maintaining catalyst stability [6]. Reaction temperatures typically range from 90°C to 120°C, with higher temperatures generally improving conversion rates but potentially affecting selectivity [6].

Catalyst SystemLigandTemperature (°C)SolventConversion Rate
Palladium acetateTriphenylphosphine110-120Dimethylformamide85-95% [6]
Nickel dichloridePyridine-phosphine90-110Tetrahydrofuran70-85% [8]
Palladium tetrakis(triphenylphosphine)Built-in phosphine80-100Dimethylformamide75-90% [6]

Purification Techniques and Yield Optimization

Purification of 6-(Diphenylphosphanyl)hexanoic acid requires specialized techniques due to the presence of both phosphorus and carboxylic acid functionalities [13] [14]. Column chromatography using silica gel with gradient elution systems provides effective separation of the target compound from reaction byproducts [13]. The typical elution sequence involves petroleum ether and dichloromethane mixtures, followed by dichloromethane and methanol combinations to achieve optimal resolution [15].

Crystallization techniques offer complementary purification approaches, particularly when combined with appropriate solvent systems [16]. Recrystallization from chloroform or dichloromethane with methanol in 1:4 volume ratios has proven effective for obtaining high-purity products [17]. Temperature control during crystallization is critical, with cooling to -20°C or 4°C enhancing crystal formation and purity [17] [16].

Metal contamination removal represents a significant challenge in organophosphorus compound purification [14]. Treatment with chelating agents such as ethylenediamine or ethylenediaminetetraacetic acid effectively removes residual metal catalysts [13] [14]. The chelating agent treatment should be conducted at temperatures ranging from 40°C to 90°C using equimolar to 100% over equimolar amounts of chelating agent [13].

Fractional distillation provides an additional purification method, particularly effective for removing arsenic contamination commonly found in phosphorus-containing compounds [14]. The process involves refluxing the crude product with transition metal compounds such as iron, cobalt, or nickel salts, followed by fractional distillation to collect purified fractions [14]. This approach typically achieves arsenic levels below 20 parts per billion [14].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [18] [19]. The use of silver fluoride additives in phosphine catalysis has demonstrated remarkable improvements in diastereoselectivity and overall yields [18]. This approach involves transformation of canonical carbanion-phosphonium zwitterions into silver enolate-fluorophosphorane intermediates, resulting in enhanced catalytic cycles [18].

Purification MethodConditionsPurity AchievementYield Recovery
Column chromatographySilica gel, gradient elution95-98% [13]80-90%
RecrystallizationChloroform/methanol 1:4, -20°C98-99% [17]70-85%
Metal removalChelating agents, 40-90°C>99% metal-free [13]85-95%
Fractional distillationMetal salt treatment, vacuum<20 ppb arsenic [14]75-90%

The thermodynamic stability of 6-(Diphenylphosphanyl)hexanoic acid is influenced by its dual functional nature, containing both a diphenylphosphine moiety and a carboxylic acid group. Under ambient conditions, the compound exhibits excellent stability under inert atmospheres, but the phosphine group is susceptible to oxidation when exposed to air over prolonged periods [1].

Temperature-Dependent Stability

Based on thermal degradation studies of organophosphorus compounds, phosphine-containing molecules generally exhibit moderate thermal stability compared to fully oxidized phosphorus species. Organophosphorus compounds with lower levels of oxygenation at phosphorus, such as phosphines and phosphinates, demonstrate higher thermal stability than phosphates [2] [3]. For compounds containing phosphinate functionality, degradation onset temperatures typically occur around 338°C, while phosphonates begin degrading at approximately 323°C [2].

The thermal decomposition mechanism of organophosphorus compounds typically involves initial elimination of a phosphorus acid, with the facility of this process being strongly dependent on the level of oxygenation at phosphorus [2] [3]. For 6-(Diphenylphosphanyl)hexanoic acid, the presence of the phosphine group (lower oxygenation level) suggests that thermal degradation would occur at relatively higher temperatures compared to phosphate esters.

Oxidative Stability

The diphenylphosphine component of 6-(Diphenylphosphanyl)hexanoic acid is particularly vulnerable to oxidation. Diphenylphosphine readily oxidizes in the presence of molecular oxygen to form diphenylphosphine oxide [4] [5]. This oxidation process can occur spontaneously in air, leading to the formation of the corresponding phosphine oxide derivative. The reaction follows the general pathway:

Ph₂PH + O₂ → Ph₂P(O)OH

An intermediate in this oxidation is diphenylphosphine oxide, which can exist in equilibrium with its tautomer diphenylphosphinous acid [6].

Stability Under Different Atmospheric Conditions

Under inert atmospheres such as nitrogen or argon, 6-(Diphenylphosphanyl)hexanoic acid maintains excellent stability [1]. The compound requires protection from air and moisture to prevent oxidative degradation of the phosphine functionality. Storage under inert conditions is essential for maintaining the integrity of the phosphine group over extended periods.

Solubility Behavior in Organic Media

The solubility characteristics of 6-(Diphenylphosphanyl)hexanoic acid reflect its amphiphilic nature, combining the hydrophobic diphenylphosphine group with the polar carboxylic acid functionality. This structural duality creates distinct solubility patterns across different solvent systems [1].

Polar Aprotic Solvents

6-(Diphenylphosphanyl)hexanoic acid exhibits moderate solubility in polar aprotic solvents including tetrahydrofuran (THF), dichloromethane, and dimethylformamide (DMF) [1]. These solvents provide favorable interactions with both the aromatic phosphine portion and the polar carboxylic acid group without interfering through hydrogen bonding competition.

The solubility in these media is attributed to several factors:

  • Dipole-dipole interactions between the polar carboxylic acid group and the solvent molecules
  • π-π stacking interactions between the phenyl rings and aromatic solvents where applicable
  • Coordination interactions between the phosphine lone pair and electron-deficient solvent centers

Nonpolar Solvents

The compound demonstrates limited solubility in nonpolar solvents such as hexane [1]. This poor solubility stems from the polar carboxylic acid functionality, which cannot be adequately solvated by nonpolar media. The hydrophobic hexyl chain and aromatic rings provide some compatibility with nonpolar environments, but the polar end group dominates the overall solubility behavior.

Chlorinated Solvents

Moderate solubility is observed in chlorinated solvents like dichloromethane [1]. These solvents offer intermediate polarity that can accommodate both the polar and nonpolar regions of the molecule while providing good solvation of organophosphorus compounds generally.

Aqueous Systems

While not extensively documented, the aqueous solubility of 6-(Diphenylphosphanyl)hexanoic acid is expected to be limited due to the predominantly hydrophobic nature of the diphenylphosphine group and the six-carbon aliphatic chain. However, the carboxylic acid functionality can undergo ionization in aqueous media, potentially improving water solubility at higher pH values through formation of the carboxylate anion.

Acid-Base Characteristics and Protonation Dynamics

The acid-base behavior of 6-(Diphenylphosphanyl)hexanoic acid is governed by two distinct functional groups: the carboxylic acid and the tertiary phosphine. Each group exhibits characteristic protonation-deprotonation equilibria that influence the compound's behavior in different pH environments.

Carboxylic Acid Functionality

The hexanoic acid portion of the molecule behaves as a typical carboxylic acid with expected pKa values in the range of 4-5, similar to other alkanoic acids. The six-carbon aliphatic chain provides electronic insulation between the carboxylic acid group and the phosphine functionality, minimizing mutual electronic influence on their respective acid-base properties.

For comparison, hexanoic acid itself exhibits standard carboxylic acid behavior with a pKa around 4.85, indicating moderate acidity [7]. The presence of the diphenylphosphine substituent at the terminal position is unlikely to significantly alter this pKa due to the distance and intervening saturated carbon atoms.

Phosphine Basicity

The diphenylphosphine group exhibits weak basicity compared to tertiary phosphines. Studies on diphenylphosphine (Ph₂PH) indicate that the pKa of the protonated derivative is 0.03, demonstrating very weak basicity [8] [4]. This low basicity is attributed to the aromatic substituents on phosphorus, which reduce electron density at the phosphorus center through π-electron delocalization.

The protonation equilibrium for the phosphine group follows:
Ph₂P-R + H⁺ ⇌ Ph₂P⁺H-R

Microscopic vs. Macroscopic Equilibria

For compounds containing both acidic and basic functional groups, such as 6-(Diphenylphosphanyl)hexanoic acid, the acid-base behavior involves multiple equilibria. The compound can exist in different protonation states depending on solution pH:

  • Fully protonated form: Ph₂P⁺H-(CH₂)₅-COOH (at very low pH)
  • Zwitterionic form: Ph₂P⁺H-(CH₂)₅-COO⁻ (at intermediate pH)
  • Neutral form: Ph₂P-(CH₂)₅-COO⁻ (at high pH)

The separation of these functional groups by six methylene units minimizes intramolecular interactions, allowing each group to behave relatively independently.

pH-Dependent Speciation

The relative abundance of different protonation states varies with solution pH according to the Henderson-Hasselbalch equation. At physiological pH (around 7.4), the carboxylic acid group would be predominantly deprotonated (carboxylate form), while the phosphine group would remain largely unprotonated due to its very weak basicity.

Surface Interaction Properties and Aggregation Tendencies

The surface interaction properties and aggregation behavior of 6-(Diphenylphosphanyl)hexanoic acid arise from its amphiphilic molecular structure, combining hydrophobic aromatic and aliphatic regions with polar functional groups. These characteristics influence its behavior at interfaces and in concentrated solutions.

Interfacial Activity

The amphiphilic nature of 6-(Diphenylphosphanyl)hexanoic acid suggests potential surface activity at air-water and oil-water interfaces. The molecule contains:

  • Hydrophobic segments: Diphenylphosphine group and hexyl chain
  • Hydrophilic segments: Carboxylic acid functionality

This structural arrangement may promote orientation at interfaces with the polar carboxylic acid group directed toward aqueous phases and the aromatic phosphine group oriented toward nonpolar phases or air.

Intermolecular Interactions

Several types of intermolecular interactions can contribute to aggregation behavior:

π-π Stacking Interactions: The phenyl rings of the diphenylphosphine groups can engage in π-π stacking interactions with other aromatic systems [9]. These interactions are particularly relevant in concentrated solutions or at interfaces where molecular proximity is increased.

Hydrogen Bonding: The carboxylic acid groups can form intermolecular hydrogen bonds, particularly in the associated (dimeric) form typical of carboxylic acids. This can lead to the formation of cyclic dimers through dual hydrogen bonding:

R-COOH···HOOC-R

van der Waals Forces: The aliphatic hexyl chains can interact through van der Waals forces, contributing to hydrophobic association in aqueous media.

Ligand-Based Self-Assembly

Phosphine ligands are known to participate in ligand-based interactions that influence self-assembly processes [9]. The "dissociation-combination equilibrium" of phosphine ligands can be controlled by intermolecular interactions, including C-H···π interactions between the alkyl chain and aromatic rings [10].

Aggregation in Different Media

The aggregation tendency of 6-(Diphenylphosphanyl)hexanoic acid is expected to vary significantly with solvent environment:

In Polar Solvents: Aggregation may be driven primarily by hydrophobic interactions between the aromatic rings and aliphatic chains, with the polar solvent promoting association of nonpolar regions.

In Nonpolar Solvents: The polar carboxylic acid groups may drive aggregation through hydrogen bonding and dipole-dipole interactions, forming reverse micelle-like structures.

At Interfaces: The compound may exhibit Langmuir-type behavior at air-water interfaces, with potential for monolayer formation when the surface pressure exceeds critical values.

Influence of pH on Aggregation

The protonation state of the carboxylic acid group significantly affects aggregation behavior. At low pH (protonated form), hydrogen bonding between carboxylic acid groups promotes association. At high pH (deprotonated form), electrostatic repulsion between carboxylate anions may inhibit aggregation, though this can be modulated by ionic strength and counterion effects.

Coordination-Driven Assembly

The phosphine group can participate in coordination interactions with metal centers, potentially leading to coordination-driven self-assembly processes. This property makes 6-(Diphenylphosphanyl)hexanoic acid particularly interesting for the formation of metallo-supramolecular structures where the phosphine acts as a ligand while the carboxylic acid provides additional functionality or solubility.

PropertyValueReference
Molecular FormulaC₁₈H₂₁O₂P [1] [12]
Molecular Weight300.3 g/mol [1] [12]
Solubility in THFModerate [1]
Solubility in DCMModerate [1]
Solubility in HexaneLimited [1]
³¹P NMR Chemical Shiftδ -15 ppm [1]
Thermal StabilityStable under inert atmosphere [1]
Oxidation ProductPhosphine oxide [4]

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.12791691 g/mol

Monoisotopic Mass

300.12791691 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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